molecular formula C7H5BrO3 B049128 3-Bromo-2-hydroxybenzoic acid CAS No. 3883-95-2

3-Bromo-2-hydroxybenzoic acid

Cat. No. B049128
CAS RN: 3883-95-2
M. Wt: 217.02 g/mol
InChI Key: BHPSQWRVKOPSOQ-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxybenzoic acid, also known as 3-Bromosalicylic acid, is a chemical compound with the molecular formula C7H5BrO3 and a molecular weight of 217.02 . It is a potential intermediate formed in the synthesis of 3-[4-(2-Pyridylsulfamoyl)phenyl] Sulfasalazine .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-hydroxybenzoic acid consists of a benzene ring substituted with a bromo group at the 3rd position and a hydroxy group at the 2nd position . The InChI code for this compound is 1S/C7H5BrO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11) and the InChI key is BHPSQWRVKOPSOQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Bromo-2-hydroxybenzoic acid is a white to yellow to brown solid . It should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of 3-Bromo-2-hydroxybenzoic acid has been studied extensively . The molecule is almost planar, and the plane defined by the non-H atoms of the carboxyl group is slightly twisted by 4.7 (4) to the mean plane of the phenyl ring . An intramolecular hydrogen bond connects the hydroxyl group bonded to C2 with the carboxyl group at C1 . This structure analysis is crucial for understanding the physical and chemical properties of the compound.

Hydrogen Bonding Studies

The compound forms a two-point O2—H2 O3 connection involving a pair of antiparallel interactions between their carboxyl groups . This results in a centrosymmetric dimer described by the graph set R2 2 (8) . Such studies are important in understanding the stability of hydrogen bonds and the packing relationships in crystal structures.

Synthesis of Salicylic Acid Derivatives

3-Bromo-2-hydroxybenzoic acid is a substituted derivative of salicylic acid and is used in the synthesis of other salicylic acid derivatives . These derivatives are widely used in organic synthesis and can be biologically active .

Synthesis of 3-[4-(2-Pyridylsulfamoyl)phenyl] Sulfasalazine

3-Bromo-2-hydroxybenzoic Acid is a potential intermediate formed in the synthesis of 3-[4-(2-Pyridylsulfamoyl)phenyl] Sulfasalazine . This compound is an impurity of Sulfasalazine, an anti-inflammatory drug used in the treatment of gastrointestinal conditions like granulomatous colitis .

Studies of Crystal Polymorphism

Substituted derivatives of salicylic acid, including 3-Bromo-2-hydroxybenzoic acid, have served as model compounds for studies of crystal polymorphism . Understanding polymorphism is crucial in the pharmaceutical industry as different polymorphs of a drug can have different bioavailability.

Synthesis of Bifeprunox

The compound is used in the synthesis of 7-bromobenzoxazolin-2-one, which is an intermediate in the synthesis of bifeprunox . Bifeprunox is an experimental drug for the treatment of psychiatric disorders such as schizophrenia .

Safety and Hazards

The compound has been classified under the GHS07 hazard class . It has the signal word ‘Warning’ and the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may also cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust, fume, gas, mist, vapors, or spray .

Mechanism of Action

Target of Action

The primary target of 3-Bromo-2-hydroxybenzoic acid is Histidine Decarboxylase (HDC) . HDC is an enzyme that catalyzes the decarboxylation of histidine, a process that is vital for the production of histamine. Histamine plays a crucial role in the immune response, acting as a mediator of inflammation.

Mode of Action

3-Bromo-2-hydroxybenzoic acid acts as an inhibitor of HDC . By binding to HDC, it prevents the enzyme from catalyzing the decarboxylation of histidine, thereby reducing the production of histamine. This can lead to a decrease in inflammation and allergic reactions.

Pharmacokinetics

The compound’s molecular weight of 217017 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

properties

IUPAC Name

3-bromo-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPSQWRVKOPSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334495
Record name 3-Bromo-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-hydroxybenzoic acid

CAS RN

3883-95-2
Record name 3-Bromosalicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3883-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-hydroxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the most notable structural feature of 3-Bromo-2-hydroxybenzoic acid revealed by its crystal structure?

A1: The crystal structure of 3-Bromo-2-hydroxybenzoic acid reveals that the molecules form centrosymmetric dimers. [] These dimers are characterized by a central eight-membered ring motif created through (carboxyl)O—H⋯O(carboxyl) hydrogen bonds. Additionally, an intramolecular hydrogen bond exists between the hydroxyl (OH) and carboxyl (COOH) groups within each molecule. []

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